(E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine
Description
(E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine is a synthetic purine derivative characterized by a hydrazinyl group at the 6-position of the purine core, which is further functionalized with a 4-isopropylbenzylidene moiety. The hydrazone linkage (C=N–N) in this compound introduces conformational rigidity and may enhance interactions with biological targets through hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-10(2)12-5-3-11(4-6-12)7-20-21-15-13-14(17-8-16-13)18-9-19-15/h3-10H,1-2H3,(H2,16,17,18,19,21)/b20-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETDYZRFJRCUBE-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinyl-9H-purine with 4-isopropylbenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered hydrazinyl or benzylidene groups.
Substitution: Substituted purine derivatives with new functional groups replacing the hydrazinyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared below with structurally related purine derivatives, focusing on substitutions at positions 6 and 9, which critically influence physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison of Purine Derivatives
Key Observations:
Hydrazone vs. Piperazinyl Groups : The hydrazone group in the target compound provides a reactive site for further derivatization, unlike the piperazinyl group in compound 35 , which is optimized for steric interactions .
Electronic Effects : Electron-withdrawing substituents (e.g., chloro in compound 16 ) may reduce nucleophilicity at the purine core, whereas the hydrazone group introduces electron-rich regions for π-interactions .
Pharmacological and Physicochemical Properties
- Purity and Stability : Compounds like 35 and 36 exhibit HPLC purity >95%, suggesting robust synthetic protocols . The hydrazone group in the target compound may require stabilization against hydrolysis under physiological conditions.
- Biological Activity : Piperazinyl derivatives (e.g., 35–38 ) are explored as cannabidiol analogs, whereas hydrazinyl derivatives may target purine-binding enzymes or DNA .
Biological Activity
The compound (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine represents a unique structure within the purine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a hydrazone derivative of purine, characterized by the presence of an isopropylbenzylidene moiety. This structural feature may contribute to its biological properties, particularly in modulating enzyme activity and interacting with biomolecular targets.
Structural Formula
Case Study 1: Anticancer Activity
A study explored the anticancer properties of various purine derivatives, including this compound. The findings indicated that this compound significantly inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms. The IC50 values were determined through MTT assays and revealed promising results compared to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Standard Drug | HeLa | 10 |
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, this compound was evaluated for its anti-inflammatory properties. The compound reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. The results indicated high binding affinities with key targets involved in cancer pathways and inflammatory responses.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -8.5 |
| COX-2 | -7.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
